(R)-(+)-o-Desmethylcarvedilol

Descripción

Contextual Significance as a Key Carvedilol (B1668590) Metabolite

Carvedilol is administered as a racemic mixture of two enantiomers, (R)-(+)-carvedilol and (S)-(-)-carvedilol. nih.govnih.gov While both enantiomers exhibit alpha-1 adrenergic blocking activity, the beta-blocking activity, crucial for its efficacy in heart failure, predominantly resides in the (S)-(-)-enantiomer. nih.govmdpi.com The metabolism of carvedilol is complex and stereoselective, meaning the two enantiomers are processed differently in the body. nih.govtandfonline.com This leads to variations in the plasma concentrations of the parent drug and its metabolites.

(R)-(+)-o-Desmethylcarvedilol is one of the three main active metabolites of carvedilol, formed through a process called O-demethylation. fda.govucl.ac.uk This metabolic pathway is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP2D6, CYP1A2, and CYP2E1. drugbank.compharmgkb.org The formation of this compound is of particular interest because the metabolism of the (R)-(+)-carvedilol enantiomer is generally slower than that of the (S)-(-)-enantiomer, leading to higher plasma concentrations of (R)-(+)-carvedilol and its metabolites. nih.govfda.gov

The significance of this compound lies in its own pharmacological activity. While it has minor beta-blocking action and no alpha-1 adrenergic receptor activity, it has been shown to inhibit store-overload-induced calcium release, a mechanism implicated in certain cardiac arrhythmias. pharmgkb.orgcaymanchem.commedchemexpress.com This distinct activity profile separates it from the parent compound and its other major metabolites, 4'- and 5'-hydroxyphenylcarvedilol, which are primarily formed by CYP2D6 and possess potent beta-blocking activity. fda.govucl.ac.uk

Research Rationale and Contemporary Investigative Trajectories

The unique metabolic pathway and pharmacological activity of this compound have spurred a range of contemporary research investigations. The rationale for this focus is multifaceted, aiming to:

Elucidate its specific pharmacological effects: Researchers are actively exploring the precise mechanisms of action of this compound, particularly its effects on calcium channels and its potential as a therapeutic agent in its own right. caymanchem.commedchemexpress.com Studies have investigated its ability to suppress spontaneous calcium release from the endoplasmic reticulum, a process linked to certain cardiac conditions. caymanchem.com

Investigate its potential in drug repurposing: The distinct properties of this compound have led to explorations of its potential use in other therapeutic areas. For instance, computational studies have investigated its potential as an antiviral agent against SARS-CoV-2. researchgate.net

Develop improved analytical methods: The need to accurately measure the enantiomers of carvedilol and its metabolites has driven the development of sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to facilitate pharmacokinetic studies. nih.govresearcher.life

Recent research has employed advanced techniques to study this metabolite. Molecular docking and dynamic simulation studies are being used to model its interactions with various biological targets. researchgate.net Furthermore, population pharmacokinetic models are being developed to better understand the variability in the metabolism of carvedilol and the formation of its metabolites in different patient populations, such as those with type 2 diabetes. ucl.ac.uk

Propiedades

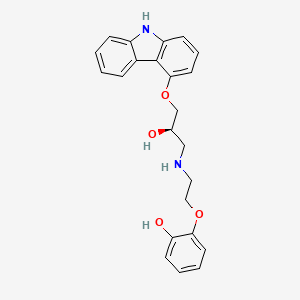

IUPAC Name |

2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@@H](CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143840 | |

| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123372-14-5 | |

| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123372-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Desmethylcarvedilol, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYLCARVEDILOL, (R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEO2YZM5BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Elucidation and Chiral Pharmacological Relevance

Definitive Absolute Configuration: The (R)-(+) Enantiomer

The designation (R)-(+)-o-Desmethylcarvedilol encapsulates two key stereochemical properties: its absolute configuration at the chiral center and its optical activity. The "(R)" denotes the spatial arrangement of the substituents around the stereocenter, as determined by the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

The definitive elucidation of the absolute configuration of chiral metabolites like this compound is typically achieved through a combination of stereoselective synthesis from a precursor of known absolute configuration and chiroptical spectroscopic methods. While specific studies detailing the definitive assignment for this particular metabolite are not extensively available in the public domain, the assignment is inferred from the well-established stereochemistry of the parent drug, Carvedilol (B1668590), and the nature of the metabolic reaction. Carvedilol itself is administered as a racemic mixture of (R)-(+)-Carvedilol and (S)-(-)-Carvedilol nih.govnih.govnih.gov. The metabolic process of O-demethylation, catalyzed primarily by the cytochrome P450 enzyme CYP2C9, occurs at a position remote from the chiral center and does not involve the breaking of bonds at the stereocenter nih.gov. Therefore, the absolute configuration of the chiral center is retained from the parent enantiomer.

Table 1: Stereochemical Properties of this compound

| Property | Description |

|---|---|

| Chiral Center | The carbon atom bonded to the hydroxyl group in the propanolamine (B44665) side chain. |

| Absolute Configuration | (R) - Rectus (Latin for right) |

| Optical Activity | (+) - Dextrorotatory |

Consequence of Molecular Chirality on Biological Interactions and Metabolic Fate

The chirality of a drug molecule and its metabolites is a critical determinant of their pharmacological activity, as biological systems, such as enzymes and receptors, are themselves chiral. In the case of Carvedilol and its metabolites, this stereoselectivity is well-documented.

The parent drug, Carvedilol, exhibits distinct pharmacological profiles for its enantiomers. The (S)-(-)-enantiomer is a potent β- and α1-adrenergic antagonist, whereas the (R)-(+)-enantiomer possesses only α1-adrenergic antagonist activity nih.govnih.govnih.gov. This stereoselectivity extends to its metabolites. Research indicates that the (R)-enantiomers of Carvedilol's metabolites, including this compound, are generally considered to be inactive as β-adrenoceptor antagonists mdpi.com.

The metabolic fate of Carvedilol is also highly stereoselective. The O-demethylation to form o-Desmethylcarvedilol (B193037) is one of the main metabolic pathways. Studies have shown that after the administration of racemic Carvedilol, there can be a plasma accumulation of the (R)-(+)-enantiomers of both the parent drug and its metabolites, including this compound nih.gov. This suggests that the (R)-enantiomer of Carvedilol is metabolized differently and potentially more slowly via other pathways compared to the (S)-enantiomer, leading to a higher exposure to this compound.

Table 2: Enantioselective Aspects of Carvedilol and o-Desmethylcarvedilol

| Compound | Enantiomer | Primary Pharmacological Activity | Metabolic Considerations |

|---|---|---|---|

| Carvedilol | (S)-(-)-Carvedilol | β- and α1-adrenergic antagonist | Subject to stereoselective metabolism. |

| (R)-(+)-Carvedilol | α1-adrenergic antagonist | Subject to stereoselective metabolism. |

| o-Desmethylcarvedilol | this compound | Inactive as a β-adrenoceptor antagonist mdpi.com | Formed via O-demethylation of (R)-(+)-Carvedilol, primarily by CYP2C9 nih.gov. May accumulate in plasma nih.gov. |

Mechanisms of Metabolic Formation and Biotransformational Pathways of R + O Desmethylcarvedilol

Cytochrome P450 (CYP) Isoform-Mediated O-Demethylation of Carvedilol (B1668590)

The primary pathway for the formation of o-Desmethylcarvedilol (B193037) from carvedilol is O-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. pharmgkb.orgscispace.com

The demethylation of carvedilol to its active metabolite, o-desmethylcarvedilol, is primarily catalyzed by CYP2C9. pharmgkb.orgucl.ac.uk Although CYP2C9 plays the predominant role, plasma concentrations of o-desmethylcarvedilol are still detectable in individuals who are poor metabolizers of CYP2C9, suggesting the involvement of other CYP enzymes in its production. pharmgkb.org In-vitro experiments using human liver microsomes have implicated the partial involvement of CYP2D6, CYP1A2, and CYP2E1 in the formation of o-desmethylcarvedilol. pharmgkb.orgdrugbank.com Specifically, in vitro studies have shown that CYP2C9 is the main enzyme responsible for the O-demethylation of both R(+)- and S(-)-carvedilol. nih.gov

The metabolism of carvedilol is complex, with different isoforms contributing to various metabolic pathways. For instance, (R)-carvedilol is primarily metabolized by CYP2D6 (40%), with contributions from CYP3A4 (30%), CYP1A2 (20%), and CYP2C9. tandfonline.com On the other hand, (S)-carvedilol is mostly metabolized by CYP1A2 (60%), with smaller contributions from CYP2D6 (20%) and CYP3A4 (15%). tandfonline.com While CYP2D6 is a key enzyme in the hydroxylation of carvedilol, CYP2C9 is of primary importance in the O-demethylation pathway. scispace.comdovepress.comnih.gov

The following table summarizes the key cytochrome P450 isoforms involved in the metabolism of carvedilol and the formation of its metabolites.

| Enzyme | Role in Carvedilol Metabolism | Metabolite(s) Formed |

| CYP2C9 | Primary catalyst for O-demethylation. pharmgkb.orgucl.ac.uk | o-Desmethylcarvedilol pharmgkb.orgscispace.com |

| CYP2D6 | Major enzyme for hydroxylation. dovepress.com Also contributes to O-demethylation. pharmgkb.orgdrugbank.com | 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, o-Desmethylcarvedilol pharmgkb.orgdovepress.com |

| CYP1A2 | Contributes to O-demethylation and side-chain oxidation. pharmgkb.orgscispace.comdrugbank.com | 1-hydroxycarvedilol (B1680800), 8-hydroxycarvedilol (B193023), o-Desmethylcarvedilol pharmgkb.org |

| CYP2E1 | Partial involvement in O-demethylation. pharmgkb.orgdrugbank.com | o-Desmethylcarvedilol pharmgkb.org |

| CYP3A4 | Contributes to the metabolism of (R)-carvedilol. tandfonline.com | Various hydroxylated metabolites |

Enzyme kinetics studies provide insight into the efficiency and specificity of the metabolic reactions. nih.gov The Michaelis-Menten model is often used to describe the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. teachmephysiology.comlibretexts.org The key parameters, Vmax (maximum reaction rate) and Km (Michaelis constant), are used to evaluate enzyme performance. khanacademy.org

In the context of (R)-(+)-o-Desmethylation, studies have investigated the kinetic parameters of CYP2C9 and its genetic variants. Compared to the wild-type CYP2C9*1, allelic variants exhibit significantly altered intrinsic clearance (Vmax/Km) values for carvedilol O-desmethylation. nih.gov These variants show decreased clearance values, ranging from 30% to 99.8%, which is attributed to increased Km and/or decreased Vmax values. nih.gov This indicates that genetic polymorphisms in CYP2C9 can significantly impact the rate of (R)-(+)-o-Desmethylcarvedilol formation.

Stereoselective Metabolic Disposition of Carvedilol Enantiomers Leading to this compound

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, which exhibit different pharmacological properties. wiley.com The metabolism of carvedilol is stereoselective, meaning that the two enantiomers are processed differently by metabolic enzymes. nih.govnih.gov

After oral administration of racemic carvedilol in humans, the plasma concentrations of the R(+) enantiomer are significantly higher than those of the S(-) enantiomer. wiley.comnih.gov This is attributed to a greater intrinsic clearance of the S(-) enantiomer in the liver and lower plasma protein binding of the S(-) enantiomer. nih.gov The stereoselective metabolism is primarily driven by CYP2D6, which preferentially metabolizes S(-)-carvedilol. nih.govjst.go.jp Consequently, the clearance of R-carvedilol is lower, leading to its higher plasma concentrations. nih.gov

In rats, the S/R enantiomeric ratio for the intrinsic clearance (Vmax/KM) of o-desmethylcarvedilol (DesC) was found to be 0.77, indicating stereoselective oxidation. nih.gov This stereoselectivity in metabolism ultimately influences the plasma levels of the parent enantiomers and their metabolites, including this compound.

Comparative Metabolic Profiles with Parent Carvedilol and Other Major Metabolites

The metabolism of carvedilol yields several metabolites in addition to o-Desmethylcarvedilol. The main metabolic pathways include oxidation of the aromatic ring and side chain, demethylation, and glucuronidation. pharmgkb.org

The primary oxidative metabolites formed from both R(+)- and S(-)-carvedilol are 1-hydroxycarvedilol (1-OHC) and 8-hydroxycarvedilol (8-OHC). nih.gov Other significant metabolites include 4'-hydroxycarvedilol and 5'-hydroxycarvedilol, which are mainly formed by CYP2D6. pharmgkb.orgucl.ac.uk In contrast, o-Desmethylcarvedilol is formed through demethylation, primarily by CYP2C9. pharmgkb.orgucl.ac.uk

The following table provides a comparative overview of the major carvedilol metabolites.

| Metabolite | Formation Pathway | Primary Enzyme(s) |

| This compound | O-Demethylation | CYP2C9 pharmgkb.orgucl.ac.uk |

| 1-hydroxycarvedilol (1-OHC) | Side-chain oxidation | CYP1A2 pharmgkb.org |

| 8-hydroxycarvedilol (8-OHC) | Side-chain oxidation | CYP1A2 pharmgkb.org |

| 4'-hydroxycarvedilol | Aromatic ring oxidation | CYP2D6 pharmgkb.org |

| 5'-hydroxycarvedilol | Aromatic ring oxidation | CYP2D6 pharmgkb.org |

These metabolites can undergo further phase II metabolism, such as glucuronidation, before being eliminated from the body. pharmgkb.org

In Vitro Biotransformation Studies

In vitro studies using various experimental systems are crucial for elucidating the metabolic pathways of drugs like carvedilol.

Hepatic microsomal systems, particularly from rat liver, have been extensively used to study the in vitro biotransformation of carvedilol. scispace.comnih.govualberta.ca Incubations of R(+)- and S(-)-carvedilol with rat liver microsomes have confirmed the formation of four main oxidative metabolites: 1-hydroxycarvedilol (1-OHC), 8-hydroxycarvedilol (8-OHC), 4'-hydroxycarvedilol (4'-OHC), and o-desmethylcarvedilol (DesC). nih.govncats.io

These studies have demonstrated the stereoselective nature of carvedilol metabolism in this system. nih.gov For instance, the formation of 1-OHC is selective for the R(+)-enantiomer, while the formation of 8-OHC favors the S(-)-enantiomer. nih.gov In the O-demethylation of both enantiomers in rat liver microsomes, CYP2C11 is likely the major catalyzing enzyme. nih.gov Furthermore, studies with recombinant rat CYP isoforms have shown that CYP2D2 has the highest metabolic activity towards both carvedilol enantiomers. jst.go.jp

Cellular Models for Metabolic Investigations (e.g., HEK293 cells)

Cellular models, particularly human embryonic kidney (HEK293) cells, serve as a valuable in vitro platform for dissecting the metabolic pathways of xenobiotics, including the formation of this compound. While much of the foundational knowledge regarding carvedilol metabolism comes from studies using human liver microsomes, cellular models offer the advantage of a controlled environment to investigate the role of specific enzymes.

HEK293 cells are an established system for transiently expressing recombinant proteins. jst.go.jp This characteristic is leveraged in metabolic studies by transfecting these cells with genes encoding specific drug-metabolizing enzymes, such as individual cytochrome P450 isoforms. This allows researchers to study the metabolic contribution of a single enzyme in isolation, which can be challenging in more complex systems like liver microsomes where multiple enzymes are present.

Research Findings from Cellular and In Vitro Models:

Studies utilizing various in vitro systems have been instrumental in identifying the key enzymes responsible for the O-demethylation of carvedilol.

Primary Role of CYP2C9: The O-demethylation of carvedilol to form O-desmethylcarvedilol is catalyzed primarily by CYP2C9. pharmgkb.orgdrugbank.comucl.ac.uksemanticscholar.org Studies using recombinant CYP2C9 microsomes have directly investigated its role in this specific metabolic reaction. nih.gov

Contributions from Other CYP Isoforms: While CYP2C9 is the principal enzyme, other isoforms also contribute to the formation of O-desmethylcarvedilol. These include CYP2D6, CYP1A2, and CYP2E1. pharmgkb.orgdrugbank.com

Stereoselectivity: The metabolism of carvedilol is stereoselective, with different enzymes preferentially metabolizing the (R) and (S) enantiomers. For instance, (R)-carvedilol is primarily metabolized by CYP2D6, with contributions from other enzymes. pharmgkb.org

Engineered Cellular Systems: The utility of engineered cellular systems is demonstrated in studies of carvedilol's other metabolic pathways. For example, insect cells expressing various CYP2D6 variants have been used to analyze the kinetics of carvedilol hydroxylation, a related metabolic process. dovepress.comresearchgate.net This approach allows for a detailed examination of how genetic polymorphisms in metabolizing enzymes can affect drug biotransformation. Similarly, HEK293 cells expressing recombinant UGT1A1 have been used to study the glucuronidation of carvedilol, a phase II metabolic step. medchemexpress.com

While direct studies detailing the use of HEK293 cells to model the formation of this compound are not extensively reported in the provided literature, the established use of these cells for expressing metabolic enzymes and studying their activity provides a clear paradigm for such investigations. For instance, by expressing CYP2C9 in HEK293 cells and incubating them with (R)-carvedilol, one could quantify the formation of this compound and determine the precise kinetic parameters of this reaction.

Table of Research Findings from In Vitro Metabolic Studies:

| System/Model Used | Key Finding | Relevant Compounds |

| Recombinant CYP2C9 and CYP2D6 microsomes | Investigated the role of these enzymes in carvedilol O-desmethylation. nih.gov | Carvedilol, O-desmethylcarvedilol |

| Insect cells expressing CYP2D6 variants | Analyzed the impact of genetic variants on carvedilol hydroxylation kinetics. dovepress.comresearchgate.net | Carvedilol, 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol |

| HEK293 cells expressing recombinant UGT1A1 | Studied the glucuronidation of carvedilol. medchemexpress.com | Carvedilol |

| HEK293 cells expressing RyR2 mutants | Investigated the inhibitory effect of desmethyl carvedilol on calcium release. caymanchem.com | Desmethyl carvedilol |

These examples underscore the power of cellular models to elucidate specific aspects of drug metabolism, providing data that is complementary to findings from traditional models like human liver microsomes.

Advanced Molecular and Cellular Pharmacodynamics of R + O Desmethylcarvedilol

Ligand-Receptor Binding Affinities and Modulatory Effects

The primary mechanism of action for Carvedilol (B1668590) involves the blockade of beta (β) and alpha (α) adrenergic receptors. nih.gov However, its metabolite, (R)-(+)-o-Desmethylcarvedilol, displays a markedly different profile at these receptors, indicating a significant alteration in its ligand-receptor interactions following metabolism.

Carvedilol is administered as a racemic mixture, with the S-(-)-enantiomer being primarily responsible for its potent, non-selective beta-blocking activity. nih.gov The R-(+)-enantiomer of Carvedilol has substantially weaker beta-blocking effects. Following metabolism to this compound, the interaction with beta-adrenergic receptors is further diminished.

| Compound | Receptor Target | Relative Activity/Potency |

|---|---|---|

| (S)-(-)-Carvedilol | β1 and β2-Adrenergic Receptors | Potent Antagonist |

| (R)-(+)-Carvedilol | β1 and β2-Adrenergic Receptors | Weak Antagonist |

| This compound | β1 and β2-Adrenergic Receptors | Minor/Negligible Antagonist Activity clinpgx.org |

In contrast to its beta-blocking properties, the alpha-1 (α1) adrenergic receptor antagonism of Carvedilol is not stereoselective; both the R(+) and S(-) enantiomers exhibit potent α1-blocking activity. nih.govmdpi.com This action contributes to the vasodilatory effects of the parent drug. nih.gov

However, upon metabolic conversion to o-Desmethylcarvedilol (B193037), this activity is lost. Studies have demonstrated that this active metabolite has no significant antagonist activity at α1-adrenergic receptors. clinpgx.org This complete attenuation of α1-blockade represents a critical pharmacodynamic shift from the parent compound, focusing the metabolite's activity on non-adrenergic pathways.

Intracellular Signaling Pathway Modulation

With its adrenergic receptor blocking properties largely eliminated, the primary pharmacological activity of this compound is centered on the modulation of intracellular calcium signaling, specifically through its interaction with the ryanodine (B192298) receptor 2 (RyR2).

A unique characteristic of Carvedilol, distinct from other beta-blockers, is its ability to suppress arrhythmogenic spontaneous calcium release from the sarcoplasmic reticulum, a phenomenon known as store-overload-induced calcium release (SOICR). nih.gov This action is mediated by direct inhibition of the cardiac ryanodine receptor (RyR2) and is believed to contribute significantly to Carvedilol's anti-arrhythmic benefits. nih.gov

The metabolite, this compound, not only retains this activity but demonstrates potent efficacy. In experimental models using Human Embryonic Kidney (HEK293) cells engineered to express a mutant form of RyR2 (R4496C), which is prone to spontaneous calcium release, Desmethyl Carvedilol was shown to effectively inhibit SOICR. caymanchem.com Quantitative analysis determined its half-maximal inhibitory concentration (IC50) for this effect.

| Compound | Assay System | Mechanism | IC50 Value |

|---|---|---|---|

| This compound | HEK293 cells expressing RyR2R4496C | Inhibition of Store-Overload-Induced Calcium Release (SOICR) | 7.62 µM caymanchem.com |

This potent, direct modulation of RyR2 function highlights a crucial non-adrenergic mechanism of action for this metabolite.

Mechanistic Commensurability with Carvedilol's Biological Actions

The pharmacodynamic profile of this compound presents a clear mechanistic divergence from its parent compound, Carvedilol. Carvedilol's biological actions are a composite of multi-receptor blockade (β1, β2, α1) and intracellular RyR2 modulation. nih.govnih.gov This dual-pronged approach contributes to its efficacy in conditions like heart failure, where both excessive sympathetic stimulation and aberrant calcium handling are pathological hallmarks. nih.gov

This compound, however, is mechanistically far more specific. Having been effectively stripped of its α1- and β-adrenergic antagonist properties, its activity is concentrated on the inhibition of SOICR. caymanchem.comclinpgx.org This suggests that the metabolite's primary role is not to contribute to the sympatholytic effects of Carvedilol but to augment its non-adrenergic, calcium-stabilizing actions. The unique efficacy of Carvedilol in suppressing SOICR is considered independent of its α- and β-blocking activity, a hypothesis strongly supported by the potent SOICR inhibition observed with analogues and metabolites that have attenuated adrenergic blockade. researchgate.net Therefore, this compound's action is not merely commensurate with Carvedilol's but represents a distillation of one of its key, non-canonical mechanisms.

Sophisticated Analytical Methodologies for Quantification and Structural Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantitative analysis of drug metabolites in complex biological samples. researchgate.net Its high sensitivity, selectivity, and specificity allow for the precise measurement of low-concentration analytes like (R)-(+)-o-Desmethylcarvedilol. researchgate.net These methods are essential for delineating the metabolic pathways and pharmacokinetic properties of the parent drug, carvedilol (B1668590), and its various metabolic products. semanticscholar.orgrsc.org

LC-MS/MS methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the biological matrix. mui.ac.ir The extract is then injected into a liquid chromatography system for separation, followed by detection using a mass spectrometer. rsc.orgmui.ac.ir

Carvedilol is administered as a racemic mixture, and its metabolism can be stereoselective. nih.gov Therefore, distinguishing between the enantiomers of its metabolites, such as this compound and (S)-(-)-o-Desmethylcarvedilol, is crucial. This is achieved through chiral chromatography.

Researchers have successfully developed LC-MS/MS methods utilizing chiral stationary phases (CSPs) to resolve these enantiomers. A notable example is the use of a Chirobiotic® V chiral-phase column, which is based on the macrocyclic glycopeptide antibiotic vancomycin. nih.gov This type of column allows for the effective separation and sequential analysis of the enantiomers of carvedilol and its metabolites, including o-Desmethylcarvedilol (B193037) (DMC). nih.gov Another effective stationary phase used for the simultaneous, enantioselective determination of carvedilol and its major active metabolites, including DMC, is the Chiralpak IBN-5. semanticscholar.org The resolution of the DMC enantiomers on this column was found to be 1.0. semanticscholar.org

The choice of mobile phase is also critical for achieving optimal separation. In one method, a mobile phase consisting of acetonitrile and 0.2% formic acid in water was used under isocratic conditions with a Chirobiotic® V column to achieve separation.

Developing robust bioanalytical methods for biological matrices like human plasma presents unique challenges, including matrix effects, where components of the plasma can interfere with the ionization of the analyte, leading to inaccurate quantification. researchgate.net To overcome this, method development involves careful optimization of sample extraction, chromatographic conditions, and mass spectrometric parameters.

Liquid-liquid extraction is a common and effective technique used to extract carvedilol and its metabolites from plasma, minimizing matrix interference. mui.ac.ir The selection of appropriate solvents and pH conditions is vital for efficient extraction. Following extraction, the organic layer is typically evaporated, and the residue is reconstituted in a solution compatible with the LC mobile phase before injection into the LC-MS/MS system. mui.ac.ir

Optimization of the mass spectrometer settings, including the selection of precursor and product ions for multiple reaction monitoring (MRM), is essential for achieving high sensitivity and selectivity. For o-Desmethylcarvedilol, specific MRM transitions are monitored to ensure that the detected signal corresponds uniquely to the analyte of interest, free from interferences.

Rigorous Validation Parameters for Bioanalytical Assays

For a bioanalytical method to be considered reliable for pharmacokinetic studies, it must undergo rigorous validation according to guidelines from regulatory bodies like the FDA and EMA. rjptonline.orgnih.gov This process ensures the method is accurate, precise, and reproducible for its intended purpose. nih.gov

Key validation parameters include linearity, precision, accuracy, and sensitivity (Lower Limit of Quantitation, LLOQ). rjptonline.orgnih.gov

Linearity : This parameter defines the concentration range over which the assay is accurate and precise. The method for the enantiomers of o-Desmethylcarvedilol (DMC) demonstrated linearity in the range of 0.02–10 ng/mL in human plasma. nih.gov

Precision and Accuracy : Precision measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These are assessed at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples. For bioanalytical methods, the precision (expressed as the coefficient of variation, CV) should generally not exceed 15% (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration. researchgate.netpensoft.net

Sensitivity : The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov For the enantiomers of o-Desmethylcarvedilol, a sensitive LLOQ of 0.02 ng/mL has been established. nih.gov

The table below summarizes the validation parameters for an LC-MS/MS method developed for the analysis of o-Desmethylcarvedilol enantiomers in human plasma. nih.gov

| Validation Parameter | Analyte | Result |

|---|---|---|

| Linearity Range | This compound | 0.02–10 ng/mL |

| Linearity Range | (S)-(-)-o-Desmethylcarvedilol | 0.02–10 ng/mL |

| Lower Limit of Quantitation (LLOQ) | This compound | 0.02 ng/mL |

| Lower Limit of Quantitation (LLOQ) | (S)-(-)-o-Desmethylcarvedilol | 0.02 ng/mL |

Application in In Vitro and Preclinical (Non-Human) Pharmacokinetic Studies

Validated enantioselective bioanalytical methods are indispensable for conducting in vitro and preclinical pharmacokinetic studies. nih.gov These studies, often performed in animal models such as rats, dogs, and pigs, provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites before human trials. nih.gov

By applying these sophisticated analytical methods to samples from preclinical studies, researchers can determine key pharmacokinetic parameters for this compound. For instance, after administration of racemic carvedilol to animal models, plasma samples can be collected over time and analyzed. This allows for the characterization of the formation and elimination kinetics of the this compound enantiomer specifically.

Preclinical Mechanistic Research and Advanced Translational Model Systems

In Vitro Cellular Models for Molecular and Cellular Mechanistic Elucidation (e.g., HEK293 cell studies)

In vitro cellular models are indispensable tools for dissecting the molecular and cellular mechanisms of action of novel compounds. Human Embryonic Kidney 293 (HEK293) cells are a widely utilized cell line in pharmacological research due to their robust growth characteristics and high transfectability, making them suitable for studying specific cellular pathways and receptor interactions.

While comprehensive mechanistic studies specifically focused on (R)-(+)-o-Desmethylcarvedilol in HEK293 cells are not extensively detailed in publicly available literature, research on its parent compound, Carvedilol (B1668590), and its metabolites provides a foundational understanding. Studies have utilized HEK293 cells to investigate the effects of Carvedilol and its derivatives on intracellular signaling pathways. For instance, research has explored the impact of these compounds on store-overload-induced calcium (Ca2+) release, a critical process in cellular calcium homeostasis.

Table 1: In Vitro Cellular Model Findings

| Cell Line | Target/Pathway Investigated | Key Findings for Related Compounds |

| HEK293 | Store-overload-induced Ca2+ release (mutant RyR2) | Desmethylcarvedilol inhibits spontaneous calcium release. |

Role as a Research Tool and Certified Reference Standard in Drug Metabolism and Pharmacology Studies

This compound, as a distinct chemical entity and a metabolite of a widely used pharmaceutical agent, plays a significant role as a research tool and a certified reference standard in the fields of drug metabolism and pharmacology.

In the context of drug metabolism studies, this compound is an essential analytical standard. Its use as a certified reference material (CRM) is critical for the development and validation of bioanalytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), used to quantify Carvedilol and its metabolites in biological matrices like plasma, urine, and tissue homogenates. The availability of a well-characterized CRM ensures the accuracy, precision, and reproducibility of these analytical methods, which are fundamental for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. These methods are employed to study the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol in various populations and to investigate potential drug-drug interactions.

The use of this compound as a reference standard is also vital for understanding the stereoselective metabolism of Carvedilol and for correlating the concentrations of individual enantiomers and their metabolites with clinical outcomes.

Table 3: Applications of this compound in Research

| Application Area | Specific Use | Importance |

| Pharmacology Research | Investigation of intrinsic pharmacological activity | Elucidation of specific mechanisms of action and potential therapeutic or off-target effects. |

| Drug Metabolism Studies | Analytical standard for bioanalytical method development and validation | Ensures accuracy and reliability of quantifying Carvedilol and its metabolites in biological samples for ADME studies. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Reference compound for studying stereoselective metabolism | Facilitates understanding the contribution of individual metabolites to the overall pharmacological effect of Carvedilol. |

Q & A

Q. What ethical frameworks guide the use of human-derived tissues in studying this compound’s metabolism?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for tissue procurement (e.g., discarded surgical samples). Anonymize donor data and obtain informed consent for secondary use. Follow OECD guidelines for in vitro toxicology testing. Disclose conflicts of interest and funding sources in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.